3-FLUORO-2,4-DIMETHOXYPHENYLBORONIC ACID

CAS No.: 949146-39-8

Cat. No.: VC2933923

Molecular Formula: C8H10BFO4

Molecular Weight: 199.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 949146-39-8 |

|---|---|

| Molecular Formula | C8H10BFO4 |

| Molecular Weight | 199.97 g/mol |

| IUPAC Name | (3-fluoro-2,4-dimethoxyphenyl)boronic acid |

| Standard InChI | InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3 |

| Standard InChI Key | BISXERIORTWMKJ-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)OC)F)OC)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)OC)F)OC)(O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

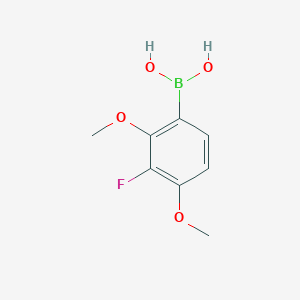

3-Fluoro-2,4-dimethoxyphenylboronic acid features a phenyl ring with three key substituents: a fluorine atom at the 3-position and methoxy groups at the 2- and 4-positions. The boronic acid group (B(OH)₂) is attached directly to the phenyl ring. This strategic arrangement of substituents contributes to its unique chemical reactivity and application profile.

The molecular formula of this compound is C₈H₁₀BFO₄, with a calculated molecular weight of 199.97 g/mol. Its structural identity is further defined by the following chemical identifiers:

-

IUPAC Name: (3-fluoro-2,4-dimethoxyphenyl)boronic acid

-

CAS Number: 949146-39-8

-

Standard InChI: InChI=1S/C8H10BFO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3

-

SMILES Notation: B(C1=C(C(=C(C=C1)OC)F)OC)(O)O

Physical Properties

While comprehensive experimental data on the physical properties of 3-fluoro-2,4-dimethoxyphenylboronic acid is somewhat limited in the available literature, certain properties can be inferred based on structurally similar boronic acid compounds. Typically, arylboronic acids exist as white to off-white crystalline solids at room temperature .

The compound likely exhibits limited water solubility, similar to related compounds such as 3,4-dimethoxyphenylboronic acid, which has a reported water solubility of approximately 25 g/L . The presence of the fluorine atom in 3-fluoro-2,4-dimethoxyphenylboronic acid may slightly alter this solubility profile due to changes in polarity and hydrogen bonding capabilities.

Chemical Reactivity

The chemical reactivity of 3-fluoro-2,4-dimethoxyphenylboronic acid is primarily determined by the boronic acid functional group, which serves as a versatile handle for various transformations. The B(OH)₂ group is moderately acidic and can participate in a wide range of reactions:

-

It readily undergoes transmetalation reactions with transition metal catalysts, particularly palladium complexes, making it valuable in cross-coupling chemistry.

-

The electron-donating methoxy groups at the 2- and 4-positions likely influence the electron density at the boron center, potentially enhancing the nucleophilicity of the boronic acid in certain reactions.

-

The fluorine substituent at the 3-position introduces unique electronic effects that can influence reactivity patterns and product selectivity in coupling reactions .

The combination of these structural features contributes to the compound's distinctive reactivity profile, particularly in palladium-catalyzed transformations where electronic effects of substituents play crucial roles in determining reaction outcomes.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-fluoro-2,4-dimethoxyphenylboronic acid lies in Suzuki-Miyaura cross-coupling reactions, which represent one of the most powerful and widely used methods for carbon-carbon bond formation in organic synthesis. In these reactions, the boronic acid component couples with organic halides or pseudohalides in the presence of a palladium catalyst and a base.

The strategic advantage of using 3-fluoro-2,4-dimethoxyphenylboronic acid in such reactions is the ability to introduce a highly functionalized aromatic ring containing both fluorine and methoxy substituents in a single step. This is particularly valuable in medicinal chemistry and materials science, where such functionalized aromatic rings often contribute to desired biological activities or physical properties .

A typical Suzuki-Miyaura reaction involving this compound can be represented as:

3-Fluoro-2,4-dimethoxyphenylboronic acid + R-X → 3-Fluoro-2,4-dimethoxyphenyl-R + XB(OH)₂

Where R-X represents an aryl or vinyl halide, and the reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.

Fluorinated Building Blocks

The presence of fluorine in 3-fluoro-2,4-dimethoxyphenylboronic acid makes it a valuable building block for introducing fluorinated aromatic rings into more complex molecules . Fluorine incorporation has become increasingly important in various fields:

-

In pharmaceutical development, fluorine substitution can enhance metabolic stability, lipophilicity, and binding interactions of drug candidates.

-

In agrochemicals, fluorinated aromatics often exhibit improved biological activity and environmental persistence.

-

In materials science, fluorine-containing compounds can impart unique properties such as water and oil repellency, thermal stability, and specific optical characteristics .

The strategic positioning of the fluorine atom at the 3-position, flanked by methoxy groups, creates a unique electronic environment that can be exploited in the design of molecules with specific properties or functions.

Comparison with Related Boronic Acids

Structural Comparison

To better understand the distinctive characteristics of 3-fluoro-2,4-dimethoxyphenylboronic acid, it is instructive to compare it with structurally related boronic acids. The table below highlights key similarities and differences among several related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Pattern | CAS Number |

|---|---|---|---|---|

| 3-Fluoro-2,4-dimethoxyphenylboronic acid | C₈H₁₀BFO₄ | 199.97 | 3-F, 2,4-di-OMe | 949146-39-8 |

| 3-Fluoro-4,5-dimethoxyphenylboronic acid | C₈H₁₀BFO₄ | 199.97 | 3-F, 4,5-di-OMe | 1840935-37-6 |

| 3,4-Dimethoxyphenylboronic acid | C₈H₁₁BO₄ | 181.98 | 3,4-di-OMe, no F | 122775-35-3 |

This structural comparison reveals that while these compounds share similar molecular frameworks, the precise positioning of substituents differs significantly, which can profoundly impact their reactivity patterns and applications .

Reactivity Comparison

The positioning of substituents on the aromatic ring substantially influences the electronic properties and, consequently, the reactivity of arylboronic acids:

-

The presence of fluorine at the 3-position in 3-fluoro-2,4-dimethoxyphenylboronic acid likely reduces electron density at the boron center through its electron-withdrawing inductive effect, potentially affecting transmetalation rates in coupling reactions .

-

The methoxy groups in positions 2 and 4 contribute electron density through resonance effects, partially counterbalancing the electron-withdrawing nature of fluorine .

-

In contrast, 3,4-dimethoxyphenylboronic acid, lacking the fluorine substituent, typically exhibits enhanced nucleophilicity at the boron center due to the electron-donating effects of both methoxy groups .

-

The positioning of substituents also affects steric considerations during reactions, with the 2-methoxy group in 3-fluoro-2,4-dimethoxyphenylboronic acid potentially introducing orthogonal steric effects that can influence coupling selectivity .

These electronic and steric differences translate into practical distinctions in reaction outcomes, especially in challenging coupling scenarios or when selective functionalization is desired.

Current Research and Future Perspectives

The ongoing research interest in compounds like 3-fluoro-2,4-dimethoxyphenylboronic acid is driven by several factors:

-

The continued development of novel cross-coupling methodologies that can accommodate increasingly challenging substrate combinations requires well-defined, functionally diverse boronic acid partners .

-

The growing importance of fluorinated compounds in pharmaceutical and agrochemical research has stimulated interest in fluorine-containing building blocks, including fluorinated boronic acids .

-

Emerging applications in materials science, particularly in the development of functional polymers and electronic materials, create demand for structurally diverse arylboronic acids .

Future research directions may include:

-

Development of more efficient synthetic routes to access 3-fluoro-2,4-dimethoxyphenylboronic acid and related compounds, potentially employing catalytic C-H functionalization strategies.

-

Exploration of novel applications beyond traditional cross-coupling chemistry, such as in bioconjugation, sensing, and materials fabrication.

-

Investigation of structure-property relationships to better understand how the unique electronic environment created by the fluorine and methoxy substituents influences reactivity patterns and molecular properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume